
(R)-2-Amino-4-hydroxy-4-methylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Amino-4-hydroxy-4-methylpentanoic acid is an organic compound with a unique structure that includes an amino group, a hydroxyl group, and a methyl group attached to a pentanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-4-hydroxy-4-methylpentanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a keto acid, in the presence of a chiral catalyst. This reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high yields and enantioselectivity.
Industrial Production Methods: Industrial production of ®-2-Amino-4-hydroxy-4-methylpentanoic acid often employs large-scale asymmetric hydrogenation processes. These methods utilize advanced catalytic systems and optimized reaction conditions to produce the compound efficiently and cost-effectively. The use of continuous flow reactors and high-throughput screening techniques further enhances the scalability and efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: ®-2-Amino-4-hydroxy-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Formation of keto acids or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
®-2-Amino-4-hydroxy-4-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of ®-2-Amino-4-hydroxy-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, influencing metabolic processes and cellular functions. Its effects are mediated through binding to active sites on enzymes or receptors, altering their activity and downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
(S)-2-Amino-4-hydroxy-4-methylpentanoic acid: The enantiomer of the compound with different stereochemistry.
2-Amino-4-hydroxybutanoic acid: A structurally similar compound with a shorter carbon chain.
2-Amino-4-hydroxy-4-phenylbutanoic acid: A compound with a phenyl group instead of a methyl group.
Uniqueness: ®-2-Amino-4-hydroxy-4-methylpentanoic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to interact with chiral environments in biological systems makes it particularly valuable in medicinal chemistry and drug development.
Eigenschaften
Molekularformel |
C6H13NO3 |
|---|---|
Molekulargewicht |
147.17 g/mol |
IUPAC-Name |
(2R)-2-amino-4-hydroxy-4-methylpentanoic acid |
InChI |
InChI=1S/C6H13NO3/c1-6(2,10)3-4(7)5(8)9/h4,10H,3,7H2,1-2H3,(H,8,9)/t4-/m1/s1 |
InChI-Schlüssel |
KEEQSWOXTDTQJV-SCSAIBSYSA-N |
Isomerische SMILES |
CC(C)(C[C@H](C(=O)O)N)O |
Kanonische SMILES |
CC(C)(CC(C(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[1-(2-Methylphenyl)ethyl]amino}propan-1-ol](/img/structure/B13306720.png)
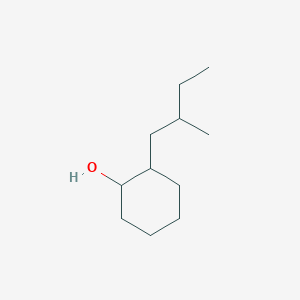
amine](/img/structure/B13306740.png)
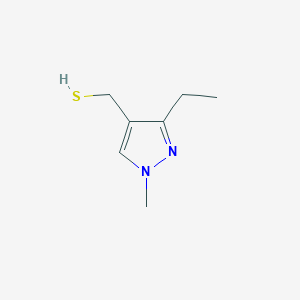
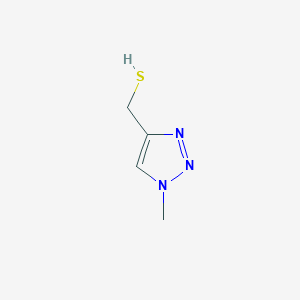
![Methyl 2-[(acetyloxy)(pyridin-2-yl)methyl]prop-2-enoate](/img/structure/B13306758.png)

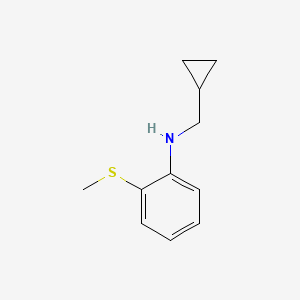
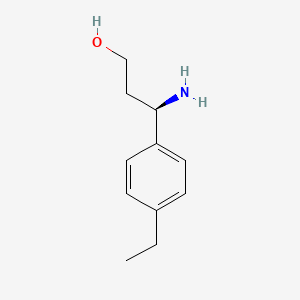
![2-(Aminomethyl)-7-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13306782.png)


